molecular formula C23H23NO6 B15328756 Fmoc-N-Me-Asp(OAll)-OH

Fmoc-N-Me-Asp(OAll)-OH

Cat. No.: B15328756
M. Wt: 409.4 g/mol
InChI Key: HTDWMNDUFNXBIA-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-Asp(OAll)-OH: is a derivative of aspartic acid, commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated nitrogen (N-Me), and an allyl ester (OAll) protecting group on the aspartic acid side chain. These modifications make it a valuable intermediate in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Asp(OAll)-OH typically involves several steps:

    Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using an allyl ester (OAll) group.

    Methylation of Nitrogen: The nitrogen atom is methylated to form N-Me-Asp(OAll).

    Fmoc Protection: The amino group is protected with the Fmoc group.

Industrial Production Methods

Industrial production methods may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: Removal of the Fmoc group using piperidine.

    Substitution Reactions: Allyl ester group can be removed using palladium catalysts.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Piperidine: Used for Fmoc deprotection.

    Palladium Catalysts: Used for allyl ester deprotection.

    Carbodiimides (e.g., DIC, EDC): Used for peptide coupling reactions.

Major Products Formed

    Deprotected Amino Acid: After removal of protecting groups.

    Peptide Chains: Formed through coupling reactions.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Solid-Phase Peptide Synthesis (SPPS): Facilitates the stepwise assembly of peptides on a solid support.

Biology

    Protein Engineering: Used in the design and synthesis of modified proteins.

    Enzyme Studies: Helps in the study of enzyme-substrate interactions.

Medicine

    Drug Development: Used in the synthesis of peptide-based drugs.

    Diagnostic Tools: Incorporated into diagnostic assays for detecting specific proteins or peptides.

Industry

    Biotechnology: Used in the production of recombinant proteins.

    Pharmaceuticals: Integral in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Asp(OAll)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The methylation of the nitrogen atom can influence the peptide’s conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OAll)-OH: Lacks the methylation on the nitrogen atom.

    Boc-N-Me-Asp(OAll)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    Fmoc-N-Me-Glu(OAll)-OH: Similar structure but with glutamic acid instead of aspartic acid.

Uniqueness

    Fmoc-N-Me-Asp(OAll)-OH: is unique due to the combination of Fmoc protection, nitrogen methylation, and allyl ester protection, making it highly versatile in peptide synthesis.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1

InChI Key

HTDWMNDUFNXBIA-FQEVSTJZSA-N

Isomeric SMILES

CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.